molecular formula C7H8ClN3O B15247106 N-(6-chloropyridazin-3-yl)-N-methylacetamide

N-(6-chloropyridazin-3-yl)-N-methylacetamide

Cat. No.: B15247106
M. Wt: 185.61 g/mol
InChI Key: PRCRKMAZUNSLPN-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-N-methylacetamide is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chloropyridazine ring and a methylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-N-methylacetamide typically involves the reaction of 6-chloropyridazin-3-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .

Scientific Research Applications

N-(6-chloropyridazin-3-yl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloropyridazin-3-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of a methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)-N-methylacetamide

InChI

InChI=1S/C7H8ClN3O/c1-5(12)11(2)7-4-3-6(8)9-10-7/h3-4H,1-2H3

InChI Key

PRCRKMAZUNSLPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN=C(C=C1)Cl

Origin of Product

United States

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